Cas no 2411304-56-6 (N-3-(5-cyclopropyl-1H-pyrazol-1-yl)propylbut-2-ynamide)

N-3-(5-cyclopropyl-1H-pyrazol-1-yl)propylbut-2-ynamide structure
2411304-56-6 structure
商品名:N-3-(5-cyclopropyl-1H-pyrazol-1-yl)propylbut-2-ynamide
CAS番号:2411304-56-6
MF:C13H17N3O
メガワット:231.293582677841
CID:5358628
PubChem ID:146098096

N-3-(5-cyclopropyl-1H-pyrazol-1-yl)propylbut-2-ynamide 化学的及び物理的性質

名前と識別子

    • N-[3-(5-Cyclopropylpyrazol-1-yl)propyl]but-2-ynamide
    • Z3952174659
    • N-[3-(5-cyclopropyl-1H-pyrazol-1-yl)propyl]but-2-ynamide
    • N-3-(5-cyclopropyl-1H-pyrazol-1-yl)propylbut-2-ynamide
    • インチ: 1S/C13H17N3O/c1-2-4-13(17)14-8-3-10-16-12(7-9-15-16)11-5-6-11/h7,9,11H,3,5-6,8,10H2,1H3,(H,14,17)
    • InChIKey: GMFZWOPNXJSNBD-UHFFFAOYSA-N
    • ほほえんだ: O=C(C#CC)NCCCN1C(=CC=N1)C1CC1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 337
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 46.9

N-3-(5-cyclopropyl-1H-pyrazol-1-yl)propylbut-2-ynamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26583347-0.05g
N-[3-(5-cyclopropyl-1H-pyrazol-1-yl)propyl]but-2-ynamide
2411304-56-6 95.0%
0.05g
$246.0 2025-03-20

N-3-(5-cyclopropyl-1H-pyrazol-1-yl)propylbut-2-ynamide 関連文献

N-3-(5-cyclopropyl-1H-pyrazol-1-yl)propylbut-2-ynamideに関する追加情報

Introduction to N-3-(5-cyclopropyl-1H-pyrazol-1-yl)propylbut-2-ynamide (CAS No. 2411304-56-6)

N-3-(5-cyclopropyl-1H-pyrazol-1-yl)propylbut-2-ynamide, identified by its CAS number 2411304-56-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its pyrazole core and ynamide functional group, which are known for their diverse biological activities and potential therapeutic applications.

The structural framework of N-3-(5-cyclopropyl-1H-pyrazol-1-yl)propylbut-2-ynamide incorporates a 5-cyclopropyl substituent on the pyrazole ring, which is a key feature that contributes to its unique chemical properties and biological interactions. The presence of the ynamide moiety further enhances its reactivity and binding affinity towards various biological targets, making it a promising candidate for drug discovery and development.

In recent years, there has been a surge in research focused on developing novel molecules with enhanced pharmacological properties. The pyrazole scaffold, in particular, has been extensively studied due to its ability to modulate a wide range of biological pathways. N-3-(5-cyclopropyl-1H-pyrazol-1-yl)propylbut-2-ynamide represents a cutting-edge compound that combines the advantages of both the pyrazole and ynamide moieties, offering a unique opportunity to explore new therapeutic strategies.

One of the most compelling aspects of this compound is its potential application in the treatment of inflammatory diseases. Studies have shown that pyrazole derivatives can exhibit anti-inflammatory effects by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The cyclopropyl group in N-3-(5-cyclopropyl-1H-pyrazol-1-yl)propylbut-2-ynamide is believed to enhance its binding affinity to these enzymes, thereby improving its efficacy as an anti-inflammatory agent.

Furthermore, the ynamide functional group has been recognized for its ability to facilitate protein-protein interactions, which is crucial for developing drugs that target complex diseases such as cancer and neurodegenerative disorders. The structural features of N-3-(5-cyclopropyl-1H-pyrazol-1-yl)propylbut-2-ynamide make it an ideal candidate for designing molecules that can modulate these interactions, potentially leading to the discovery of novel therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of compounds with high accuracy. These tools have been instrumental in optimizing the structure of N-3-(5-cyclopropyl-1H-pyrazol-1-y]prop}lylbut~2~ynamid~e to enhance its pharmacological properties. By leveraging these technologies, scientists have been able to identify promising analogs with improved potency and selectivity.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the 5-cycloprop}l substituent into the pyrazole ring is particularly challenging due to its sensitive nature. However, recent developments in synthetic methodologies have made it possible to achieve high yields and purity levels, facilitating further research and development.

In addition to its potential therapeutic applications, N~3~(5~-cyclopropl~l~lH~-pyra}z01~\)-\{ prop}lylbut~2~ynamid~e has also attracted interest from the agrochemical industry. Pyrazole derivatives are known for their herbicidal and fungicidal properties, and the unique structure of this compound suggests that it may exhibit similar effects. Further research is needed to explore these possibilities and develop new agrochemical formulations based on this molecule.

The future prospects for N_3_(5~-cyclopropl_1H~-pyra}z01_\-{ prop}lylbut_2_ynamid_e are vast and exciting. As our understanding of biological pathways continues to grow, so does the potential for discovering new therapeutic agents. This compound represents a significant step forward in drug discovery and development, offering hope for treating a wide range of diseases.

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